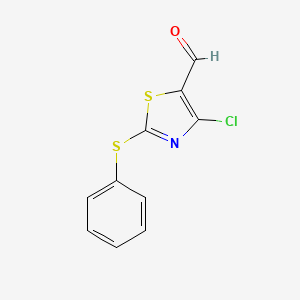
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
The compound of interest, 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde, is a derivative of thiazole carbaldehyde. Thiazole derivatives are known for their diverse biological activities and are components of many pharmaceuticals and agrochemicals. The presence of the phenylsulfanyl group suggests potential for interactions with biological molecules, while the carbaldehyde group could be involved in various chemical reactions .
Synthesis Analysis
An improved synthesis method for 4-chloro-2-phenylthiothiazole-5-carbaldehydes has been reported, which involves the reaction of 2,4-dichlorothiazole-5-carbaldehyde with thiophenols using potassium carbonate in acetonitrile at room temperature. This method is more convenient than previous approaches and yields higher product amounts. The synthesis of related compounds often employs the Vilsmeier-Haack reagent, as seen in the synthesis of various pyrazole-4-carbaldehydes .
Molecular Structure Analysis
While the specific molecular structure of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been determined, and it was found to crystallize in the monoclinic space group with specific intermolecular interactions . These findings can provide insights into the potential molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
The carbaldehyde group in thiazole derivatives is reactive and can participate in various chemical reactions. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield different products, including triazole-thiocarboxamides and triazole-4-carboxylic acids. These reactions are influenced by the nature of the reactants and the conditions of the reaction, such as the solvent used . The phenylsulfanyl group in the compound of interest may also offer additional reactivity, potentially through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde can be inferred from related compounds. For instance, solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown variations in extinction coefficients and quantum yield depending on the solvent's polarity. These studies also calculated the ratio of the dipole moment of the excited state to that of the ground state . Such properties are crucial for understanding the behavior of the compound in different environments and could be relevant for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a related compound, reacts with amines and hydroxylamine to form triazole-thiocarboxamides and triazole-4-carboxylic acids, which are crucial in chemical research (L'abbé et al., 1991). Similarly, Athmani et al. (1992) demonstrated the transformation of 2,4-dichlorothiazole-5-carbaldehyde into thieno[2,3-d]thiazoles, an important class of heterocyclic compounds, through a series of reactions (Athmani et al., 1992).
Antimicrobial and Antifungal Activities
Several derivatives of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde exhibit notable antimicrobial and antifungal properties. Desai et al. (2012) synthesized novel quinoline-thiazole derivatives which showed antibacterial and antifungal activities against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Desai et al., 2012). Furthermore, Bhatt and Sharma (2017) reported that 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, similar in structure, possess antimicrobial properties against various bacterial and fungal strains (B'Bhatt & Sharma, 2017).
Chemical Structure and Properties
The structural analysis of these compounds is also a significant area of research. Xu and Shi (2011) explored the crystal structure of a closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into the molecular arrangement and interactions of similar chemicals (Xu & Shi, 2011).
Bioactive Substance Synthesis
These compounds are also used in synthesizing potential bioactive substances. For instance, Sinenko et al. (2016) reported on the creation of new 1,3-thiazole derivatives from related carbaldehydes, which are of interest as potential bioactive substances (Sinenko et al., 2016).
Propiedades
IUPAC Name |
4-chloro-2-phenylsulfanyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGWIWWVPGQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240206 | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
199851-23-5 | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199851-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

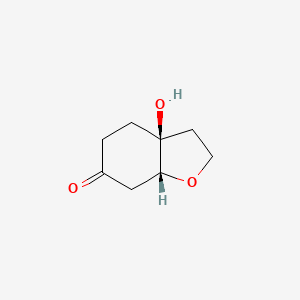
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
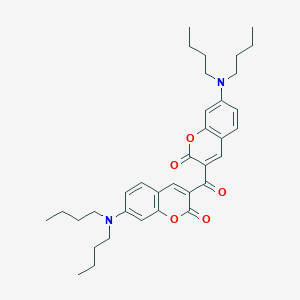
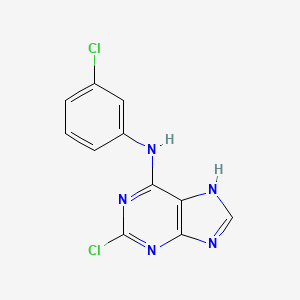
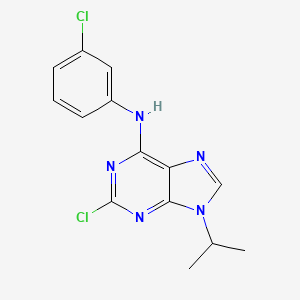
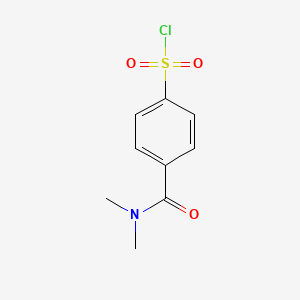
![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)